5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol
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Overview
Description
5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group and an isopropylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the imidazole derivative with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazole derivatives without the thiol group.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The compound may affect various biological pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the isopropyl group.
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol: Similar structure but has a methyl group instead of an isopropyl group.
5-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-imidazole-2-thiol: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol imparts unique steric and electronic properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-12(2)15-5-3-4-6-16(15)21-17(11-20-18(21)22)13-7-9-14(19)10-8-13/h3-12H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUSFYKWBWAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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